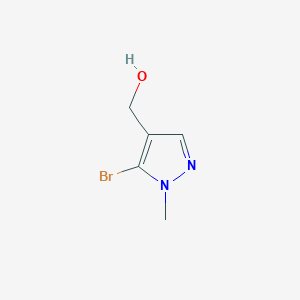
2-(3-chloro-5-methoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-methoxyphenyl)ethan-1-amine (methoxyphenamine) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, an aromatic amine, and is a structural analog of amphetamine. Methoxyphenamine has been studied for its possible use in the treatment of various medical conditions, such as anxiety, depression, and obesity. Its mechanism of action is not fully understood, but it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Applications De Recherche Scientifique
Methoxyphenamine has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of serotonin-norepinephrine reuptake inhibitors (2-(3-chloro-5-methoxyphenyl)ethan-1-amines) on behavior and cognition. It has also been used to study the effects of monoamine oxidase inhibitors (MAOIs) on behavior and cognition. Additionally, methoxyphenamine has been studied for its potential use in the treatment of various medical conditions, such as anxiety, depression, and obesity.
Mécanisme D'action
The exact mechanism of action of methoxyphenamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (2-(3-chloro-5-methoxyphenyl)ethan-1-amine). This means that it inhibits the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in regulating mood, emotion, and behavior. By inhibiting the reuptake of these neurotransmitters, methoxyphenamine may lead to increased levels of these neurotransmitters in the brain, which can have an antidepressant effect.
Biochemical and Physiological Effects
Methoxyphenamine has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have an antidepressant effect. Additionally, it has been shown to reduce the levels of cortisol, a stress hormone, which can lead to an anxiolytic effect. Furthermore, methoxyphenamine has been shown to reduce appetite, which can lead to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyphenamine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it cost-effective for use in research. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on methoxyphenamine. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential therapeutic uses, such as in the treatment of anxiety, depression, and obesity. Additionally, further research could be conducted to determine its potential side effects and interactions with other drugs. Finally, further research could be conducted to determine the optimal dosage and administration of methoxyphenamine for various medical conditions.
Méthodes De Synthèse
Methoxyphenamine can be synthesized by a two-step process starting with the reaction of 3-chloro-5-methoxybenzaldehyde with ethylenediamine to form 2-(3-chloro-5-methoxyphenyl)ethan-1-amine. This reaction occurs in the presence of a strong base, such as potassium hydroxide, and is followed by a reduction of the nitro group with sodium borohydride to form the final product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-5-methoxyphenyl)ethan-1-amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with ethylamine, followed by reduction of the resulting imine to the amine using sodium borohydride.", "Starting Materials": [ "3-chloro-5-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 equiv) and ethylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
Numéro CAS |
178486-29-8 |
Nom du produit |
2-(3-chloro-5-methoxyphenyl)ethan-1-amine |
Formule moléculaire |
C9H12ClNO |
Poids moléculaire |
185.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



